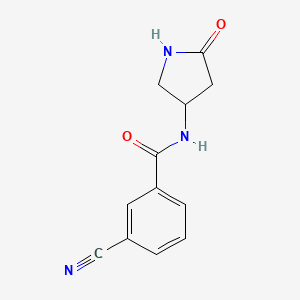

3-cyano-N-(5-oxopyrrolidin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-cyano-N-(5-oxopyrrolidin-3-yl)benzamide” is a chemical compound with the molecular formula C12H11N3O2. It has been mentioned in the context of pharmacological research, specifically in relation to the modulation of metabotropic glutamate receptor 5 (mGlu5) activity .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, a benzamide group, and a cyano group. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that similar compounds have been used in the synthesis of various bioactive molecules .Scientific Research Applications

Medicinal Chemistry Applications

- Melanoma Treatment: Benzamide derivatives have been synthesized and tested for their potential in targeted drug delivery for melanoma treatment. These compounds, conjugated with cytostatics like chlorambucil, showed higher toxicity against melanoma cells, suggesting their utility in enhancing the efficacy of melanoma therapy (Wolf et al., 2004).

- Fluoride Anion Sensing: N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been developed for colorimetric sensing of fluoride anions, showcasing a significant color transition in response to fluoride anion at mM concentrations. This indicates their potential in environmental monitoring and analytical chemistry applications (Younes et al., 2020).

Materials Science and Polymer Chemistry

- Hyperbranched Aromatic Polyamides: The synthesis of hyperbranched aromatic polyamides from benzamide derivatives offers insights into the development of materials with potential applications in coatings, adhesives, and the electronics industry due to their solubility and thermal properties (Yang et al., 1999).

Chemical Synthesis and Catalysis

- Cycloaddition Reactions: Research into rhodium-catalyzed oxidative cycloaddition of benzamides and alkynes via C-H/N-H activation highlights the versatility of benzamide derivatives in facilitating complex chemical transformations, which can be applied in the synthesis of heterocyclic compounds useful in drug discovery (Hyster & Rovis, 2010).

Mechanism of Action

Target of Action

Cyanoacetamide-n-derivatives, a class to which this compound belongs, are known to be precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .

Mode of Action

It is known that the carbonyl and cyano functions of cyanoacetamide-n-derivatives enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .

Biochemical Pathways

Cyanoacetamide-n-derivatives are known to be involved in the formation of biologically active novel heterocyclic moieties .

Result of Action

Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities .

Properties

IUPAC Name |

3-cyano-N-(5-oxopyrrolidin-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-6-8-2-1-3-9(4-8)12(17)15-10-5-11(16)14-7-10/h1-4,10H,5,7H2,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJFFKPSALFOTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2385751.png)

![3-[1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2385753.png)

![(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2385754.png)

![Ethyl 4-oxo-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butanoate](/img/structure/B2385759.png)

![ethyl 4-[5-[(E)-3-[4-(furan-2-carbonylamino)phenyl]-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2385762.png)

![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide](/img/structure/B2385764.png)

![(E)-3-(4-bromo-3-methylanilino)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2385766.png)